(6-Nitropyridin-3-yl)methanol
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Overview
Description
(6-Nitropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by a nitro group (-NO2) at the 6th position and a hydroxymethyl group (-CH2OH) at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitropyridin-3-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group is then migrated from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (6-Nitropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: 6-Nitropyridine-3-carboxylic acid.
Reduction: 6-Aminopyridin-3-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Nitropyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications .
Mechanism of Action
The mechanism of action of (6-Nitropyridin-3-yl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-5-nitropyridin-3-yl)methanol: Similar structure with a chlorine atom instead of a nitro group at the 5th position.
Uniqueness: (6-Nitropyridin-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
(6-nitropyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZLPFLGSLEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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